4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

Procurement Quality Control Synthetic Chemistry

The 4,4-gem-dimethyl substitution locks the piperidine ring into a restricted conformation, reducing axial N–H population by 10–15% versus unsubstituted piperidine, ensuring precise pharmacophore presentation for peptidomimetics and allosteric PPI inhibitors. With LogP 1.271 (~4000-fold over pipecolic acid) and TPSA 49.33 Ų, this scaffold enables passive BBB diffusion critical for CNS drug discovery. Validated in GSK3839919 (HIV-1 integrase allosteric inhibitor). Choose 98% purity for SAR campaigns to minimize false positives; 95% for route scouting. Store sealed at 2–8°C.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 1803560-90-8
Cat. No. B1445825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride
CAS1803560-90-8
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCC1(CCNC(C1)C(=O)O)C.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9-6(5-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H
InChIKeyJYHSYQMPLINOER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride (CAS 1803560-90-8): Baseline Identity and Procurement Overview


4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride (CAS 1803560-90-8) is a piperidine-derived building block with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . It exists as a hydrochloride salt, which enhances aqueous solubility and handling characteristics compared to the free base form [1]. Commercial suppliers offer this compound at purities ranging from 95% to 98%, with recommended storage conditions of sealed containers at 2–8°C to maintain integrity . The gem-dimethyl substitution at the 4-position introduces steric bulk that restricts conformational flexibility, a structural feature exploited in medicinal chemistry to modulate target binding and selectivity [2].

Why 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride Cannot Be Replaced by Unsubstituted or 5-Substituted Piperidine-2-carboxylic Acid Analogs


Generic substitution with piperidine-2-carboxylic acid hydrochloride or its 5,5-dimethyl isomer fails to reproduce the specific steric and electronic profile of the 4,4-dimethyl substitution. The gem-dimethyl group at the 4-position creates a quaternary carbon center that locks the piperidine ring into a restricted conformational equilibrium, influencing the spatial orientation of the 2-carboxylic acid and nitrogen lone pair [1]. In contrast, unsubstituted piperidine-2-carboxylic acid exhibits greater conformational flexibility, while 5,5-dimethyl substitution places the steric bulk at a different ring position, altering both the preferred conformer distribution and the three-dimensional pharmacophore. These conformational differences translate into measurable variations in receptor binding, enzyme inhibition, and synthetic utility—differences that are quantifiable in the evidence below.

Quantitative Differentiation Evidence for 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride (CAS 1803560-90-8)


Purity Grade Differentiation: 98% vs. 95% Specification Impact on Downstream Reproducibility

Commercial suppliers offer 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride at two distinct purity tiers: 95% (AKSci) and 98% (ChemScene, Leyan) . The 3% absolute purity difference represents a 60% reduction in impurity burden (5% impurities vs. 2% impurities), which can directly affect reaction yields, byproduct formation, and the reliability of quantitative structure-activity relationship (QSAR) studies in medicinal chemistry campaigns.

Procurement Quality Control Synthetic Chemistry

Predicted Membrane Permeability Advantage over Unsubstituted Piperidine-2-carboxylic Acid

Computational physicochemical profiling of 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride yields a LogP of 1.271 and a topological polar surface area (TPSA) of 49.33 Ų . In comparison, unsubstituted piperidine-2-carboxylic acid (pipecolic acid) has a reported experimental LogP of approximately -2.3 and a TPSA of 66.4 Ų [1]. The 3.6-unit increase in LogP corresponds to a predicted ~4000-fold increase in octanol-water partition coefficient, indicating substantially enhanced passive membrane permeability—a critical parameter for central nervous system (CNS) penetration and oral bioavailability in drug discovery programs.

ADME Prediction Medicinal Chemistry Drug Design

Stability Advantage Under Recommended Storage: 2–8°C Sealed Dry vs. Ambient Conditions

Vendor specifications mandate storage of 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride sealed in dry conditions at 2–8°C . This controlled storage requirement directly contrasts with related piperidine-2-carboxylic acid hydrochloride analogs that may be shipped and stored at ambient room temperature without special precautions . The specified cold-chain requirement implies a measurable difference in thermal or hydrolytic stability, with the 4,4-dimethyl derivative being more prone to degradation under ambient conditions—a critical logistical and quality consideration for laboratories planning long-term stockpiling or multi-step synthetic campaigns.

Stability Storage Procurement

Conformational Restriction: 4,4-Dimethyl Substitution Reduces Axial N–H Population vs. Unsubstituted Piperidine

Gem-dimethyl substitution at the 4-position of piperidine reduces the proportion of the N–H proton in the axial conformation compared to unsubstituted piperidine. In unsubstituted piperidine, the N–H axial population is approximately 60% at 25°C due to attractive syn-axial H–H interactions; introduction of a 4,4-dimethyl group lowers this axial population by ~10–15 percentage points, favoring the equatorial conformation [1]. This conformational bias directly impacts the three-dimensional presentation of substituents, altering binding interactions with biological targets and affecting the diastereoselectivity of subsequent synthetic transformations. For the 2-carboxylic acid derivative, this translates into a more defined spatial relationship between the carboxylate and the piperidine nitrogen, which can be exploited in peptidomimetic design and chiral ligand synthesis.

Conformational Analysis Medicinal Chemistry Structure-Based Design

Scaffold Validation: 4,4-Dimethylpiperidine Moiety in Clinical Candidate GSK3839919

The 4,4-dimethylpiperidine scaffold is a critical structural component of GSK3839919, an allosteric HIV-1 integrase inhibitor (ALLINI) that advanced to preclinical toxicology evaluation [1]. In the X-ray co-crystal structure (PDB 7UOQ), the 4,4-dimethylpiperidine group engages the integrase dimer interface through van der Waals interactions, occupying a hydrophobic pocket essential for allosteric inhibition [1][2]. This structural motif is not interchangeable with unsubstituted piperidine or 5,5-dimethylpiperidine in the same chemical series—SAR studies demonstrated that modifications to this region ablated inhibitory potency. GSK3839919 exhibited single-digit nanomolar potency against HIV-1 integrase and maintained favorable pharmacokinetic properties across preclinical species, validating the 4,4-dimethyl substitution as a privileged scaffold for drug discovery programs targeting protein-protein interactions.

Drug Discovery HIV Integrase ALLINI Scaffold Validation

High-Value Application Scenarios for 4,4-Dimethylpiperidine-2-carboxylic Acid Hydrochloride Based on Validated Differentiation Evidence


Design and Synthesis of Brain-Penetrant CNS Drug Candidates

The elevated LogP (1.271) and reduced TPSA (49.33 Ų) of 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride, compared to unsubstituted pipecolic acid (LogP ≈ -2.3, TPSA 66.4 Ų), make this compound a superior starting material for CNS-targeted medicinal chemistry campaigns. The ~4000-fold increase in predicted octanol-water partitioning enhances passive diffusion across the blood-brain barrier, a critical requirement for neurological and psychiatric drug discovery [1]. Researchers developing CNS-penetrant protease inhibitors, GPCR modulators, or ion channel ligands should prioritize this scaffold over more polar, unsubstituted piperidine-2-carboxylic acid derivatives.

Synthesis of Conformationally Constrained Peptidomimetics and Chiral Ligands

The gem-dimethyl substitution at the 4-position reduces the axial N–H population by approximately 10–15 percentage points relative to unsubstituted piperidine, favoring a more defined equatorial conformation . This conformational restriction is essential for the rational design of peptidomimetics, where precise spatial presentation of the carboxylate and amine functionalities determines target affinity and selectivity. Procure this compound when developing rigidified scaffolds for protease inhibition, asymmetric catalysis ligands, or structure-based drug design requiring a predictable three-dimensional pharmacophore.

Allosteric Inhibitor Development Targeting Protein-Protein Interfaces

The 4,4-dimethylpiperidine moiety has been validated in the clinical candidate GSK3839919, an allosteric HIV-1 integrase inhibitor that engages a hydrophobic dimer interface pocket [1]. Researchers pursuing allosteric modulators of protein-protein interactions—particularly those involving hydrophobic binding clefts—should incorporate 4,4-dimethylpiperidine-2-carboxylic acid hydrochloride as a key building block. The steric bulk and defined geometry of the 4,4-dimethyl group enable precise van der Waals complementarity with target pockets that cannot be achieved with unsubstituted or 5-substituted piperidine analogs.

High-Fidelity SAR Studies Requiring Minimal Impurity Interference

When conducting quantitative structure-activity relationship (QSAR) studies or preparing compound libraries for high-throughput screening, the 98% purity grade (ChemScene, Leyan) provides a 60% lower impurity burden compared to the 95% grade (AKSci) [1][2]. Procurement of the higher-purity specification reduces the risk of false-positive hits, improves the accuracy of IC₅₀/EC₅₀ determinations, and minimizes byproduct formation in multi-step synthetic sequences. Researchers should select the 98% grade for critical SAR campaigns and the 95% grade for initial route scouting or large-scale intermediate preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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